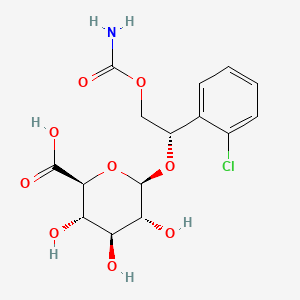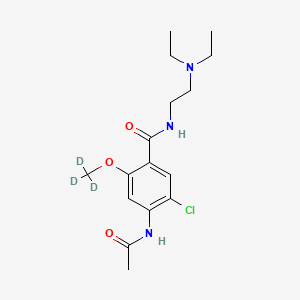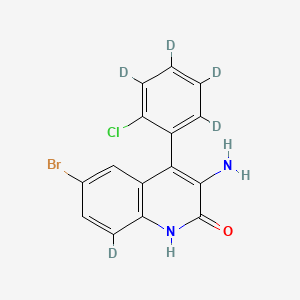
O-(2-硝基苄基)-L-酪氨酸盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride (NBY) is a tyrosine derivative with an o-nitrobenzyl photocage that can be cleaved with 365 nm irradiation . It has been genetically encoded into multiple proteins, providing an “on switch” for regulation . It is also a stable covalent inhibitor of human tyrosinase, an enzyme that catalyzes the first two steps in the synthesis of melanin .
Molecular Structure Analysis
The molecular formula of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is C16H17ClN2O5 . Its molecular weight is 352.77 g/mol . The InChI key is DRUCEARMIBXBOJ-UQKRIMTDSA-N .Chemical Reactions Analysis
The primary aci-nitro photoproducts of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride react by two competing paths . The balance between the two depends on the reaction medium .Physical And Chemical Properties Analysis
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is an off-white to light-yellow solid or powder . . It decomposes at 205 °C .科学研究应用
Modular Conjugation in Click Chemistry
“O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” plays a significant role in click chemistry, particularly in the light-induced primary amines and o-nitrobenzyl alcohols cyclization (PANAC) reaction. This photoclick reaction allows for rapid and modular functionalization of diverse small molecules and native biomolecules. It offers temporal control, good biocompatibility, reliable chemoselectivity, and excellent efficiency under mild conditions .
Anticancer Applications
The compound is used in the development of artificial biomimetic chloride anionophores, which are promising anticancer scaffolds. These anionophores can be selectively activated inside cancer cells to induce phototoxic cell death, thereby avoiding toxicity to normal, healthy cells. This application is particularly relevant for photodynamic therapy due to its spatiotemporal controllability .
Photocaged Protransporters
In the realm of drug delivery, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” is utilized to create photocaged protransporters. These are inactive in their protected form and can be activated by light to release active compounds. This method ensures targeted delivery and activation, which is crucial for reducing side effects and improving therapeutic efficacy .
Photoinduced Release Mechanisms
The ortho-nitrobenzyl group is a key component in studying the photoinduced release of various leaving groups. Understanding this mechanism is essential for designing light-responsive systems that can control the release of drugs or other active agents in response to light exposure .
Bioconjugation and Organic Synthesis
This compound is instrumental in bioconjugation techniques, where it is used to modify peptides and proteins with lysine-specific modifications. It also finds use in organic synthesis, providing a versatile platform for creating complex molecules with precise functional groups .
Medicinal Chemistry
In medicinal chemistry, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” contributes to the diversification of pharmaceuticals. Its role in photoclick reactions enables the development of new drugs with enhanced properties and targeted actions .
Chemical Biology
The compound’s ability to be activated by light makes it a valuable tool in chemical biology for temporal profiling of endogenous kinases and organelle-targeted labeling in living systems. This application is crucial for understanding cellular processes and developing new biological assays .
Material Science
Lastly, in material science, “O-(2-Nitrobenzyl)-L-tyrosine hydrochloride” is used to create light-responsive materials. These materials have applications in creating smart surfaces, sensors, and devices that can change their properties in response to light stimuli .
作用机制
Target of Action
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is a type of o-nitrobenzyl compound . These compounds are widely used as photoremovable protecting groups in the study of dynamic biological processes . The primary targets of these compounds are chloride anionophores . These anionophores have shown promising applications as anticancer scaffolds .
Mode of Action
The compound interacts with its targets through a process known as photocontrolled activation . This involves the use of light to activate the compound, which is why these systems are often referred to as light-responsive . The compound is linked to benzimidazole-based protransporters, which can be activated by external light . This activation leads to changes in the chloride ion homeostasis inside cancer cells .
Biochemical Pathways
The primary biochemical pathway involved in the action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is the Cl−/NO3− antiport ion transport process . This process involves the exchange of chloride ions and nitrate ions across a membrane . The compound’s action perturbs the chloride ion homeostasis inside cancer cells, leading to apoptosis .
Pharmacokinetics
The compound’s mode of action suggests that its bioavailability would be influenced by factors such as light exposure and the presence of chloride anionophores .
Result of Action
The primary result of the compound’s action is the induction of apoptosis in cancer cells . This is achieved by perturbing the chloride ion homeostasis inside these cells . The compound’s action leads to phototoxic cell death, particularly in MCF-7 cancer cells .
Action Environment
The action of O-(2-Nitrobenzyl)-L-tyrosine hydrochloride is influenced by various environmental factors. For instance, the compound’s activation and efficacy are dependent on light exposure . Additionally, the presence of chloride anionophores in the environment is crucial for the compound’s anticancer activity .
安全和危害
属性
IUPAC Name |
(2S)-2-amino-3-[4-[(2-nitrophenyl)methoxy]phenyl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5.ClH/c17-14(16(19)20)9-11-5-7-13(8-6-11)23-10-12-3-1-2-4-15(12)18(21)22;/h1-8,14H,9-10,17H2,(H,19,20);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUCEARMIBXBOJ-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Nitrobenzyl)-L-tyrosine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Isoxazolo[3,2-c][1,4]oxazine-2-carboxaldehyde, hexahydro-, cis- (9CI)](/img/no-structure.png)

![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)
![3,3'-Sulfonylbis[6-ethoxy-benzoic Acid]](/img/structure/B587649.png)
